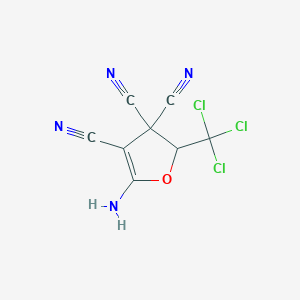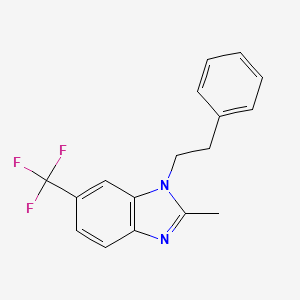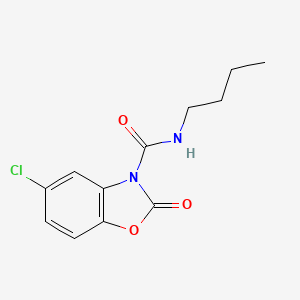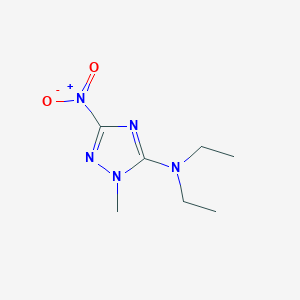![molecular formula C28H40N4S2 B11085826 1-(2,4-Dimethylphenyl)-3-[3-({[(2,4-dimethylphenyl)carbamothioyl]amino}methyl)-3,5,5-trimethylcyclohexyl]thiourea](/img/structure/B11085826.png)
1-(2,4-Dimethylphenyl)-3-[3-({[(2,4-dimethylphenyl)carbamothioyl]amino}methyl)-3,5,5-trimethylcyclohexyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[3-({[(2,4-DIMETHYLANILINO)CARBOTHIOYL]AMINO}METHYL)-3,5,5-TRIMETHYLCYCLOHEXYL]-N-(2,4-DIMETHYLPHENYL)THIOUREA is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and thiourea groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-({[(2,4-DIMETHYLANILINO)CARBOTHIOYL]AMINO}METHYL)-3,5,5-TRIMETHYLCYCLOHEXYL]-N-(2,4-DIMETHYLPHENYL)THIOUREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,4-DIMETHYLANILINE: This intermediate can be synthesized by the methylation of aniline using methyl iodide in the presence of a base.
Formation of the Carbothioyl Intermediate: The 2,4-DIMETHYLANILINE is then reacted with carbon disulfide and an appropriate amine to form the carbothioyl intermediate.
Cyclization and Functionalization: The carbothioyl intermediate undergoes cyclization with 3,5,5-TRIMETHYLCYCLOHEXYL amine, followed by functionalization with thiourea to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches.
Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-[3-({[(2,4-DIMETHYLANILINO)CARBOTHIOYL]AMINO}METHYL)-3,5,5-TRIMETHYLCYCLOHEXYL]-N-(2,4-DIMETHYLPHENYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nitric acid, halogens (chlorine, bromine).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, thiols.
Substitution Products: Nitro derivatives, halogenated compounds.
Aplicaciones Científicas De Investigación
N’-[3-({[(2,4-DIMETHYLANILINO)CARBOTHIOYL]AMINO}METHYL)-3,5,5-TRIMETHYLCYCLOHEXYL]-N-(2,4-DIMETHYLPHENYL)THIOUREA has a wide range of applications in scientific research:
- **
Propiedades
Fórmula molecular |
C28H40N4S2 |
|---|---|
Peso molecular |
496.8 g/mol |
Nombre IUPAC |
1-(2,4-dimethylphenyl)-3-[3-[[(2,4-dimethylphenyl)carbamothioylamino]methyl]-3,5,5-trimethylcyclohexyl]thiourea |
InChI |
InChI=1S/C28H40N4S2/c1-18-8-10-23(20(3)12-18)31-25(33)29-17-28(7)15-22(14-27(5,6)16-28)30-26(34)32-24-11-9-19(2)13-21(24)4/h8-13,22H,14-17H2,1-7H3,(H2,29,31,33)(H2,30,32,34) |
Clave InChI |
ZAWSLYKXQZMWLJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=S)NCC2(CC(CC(C2)(C)C)NC(=S)NC3=C(C=C(C=C3)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-N-[1,1,1,3,3,3-hexafluoro-2-(2-phenylhydrazinyl)propan-2-yl]benzamide](/img/structure/B11085745.png)
![methyl 2-{[(2E)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B11085749.png)
![(1Z)-N-[3-[2-(3,4-dimethoxyphenyl)ethyl]oxadiazol-3-ium-5-yl]ethanimidate](/img/structure/B11085750.png)

![1-(3-Fluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11085763.png)

![Ethyl 2-[(4,6-dimethyl-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoro-2-(pentanoylamino)propanoate](/img/structure/B11085778.png)
![Isopropyl 2-[(10-chloro-2-oxo-4,8-diphenyl-1,2,3,4,4A,5,6,7,7A,8-decahydrochromeno[3,2-I]quinazolin-11-YL)oxy]acetate](/img/structure/B11085798.png)
![2-(Chloro-difluoro-methyl)-4-imino-8-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B11085806.png)

![2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B11085814.png)

![(4E)-4-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11085829.png)
